JNJ-42314415 is a compound that has gained attention for its potential therapeutic applications, particularly in the context of central nervous system disorders. It is classified as a phosphodiesterase 10A inhibitor, which plays a crucial role in modulating intracellular signaling pathways. The compound is being explored primarily for its effects on cognitive function and its potential use in treating conditions such as schizophrenia and other neuropsychiatric disorders.
The compound was developed by Johnson & Johnson and has been the subject of various pharmacological studies aimed at understanding its mechanism of action and therapeutic potential. Its development aligns with ongoing research into phosphodiesterase inhibitors as a novel class of therapeutic agents.
JNJ-42314415 is classified as a centrally active phosphodiesterase 10A inhibitor. Phosphodiesterases are enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are important for various cellular processes, including signal transduction.
The precise reaction conditions, including temperature, time, and solvent systems, are optimized for each step to maximize yield and minimize by-products. The synthesis may also involve protecting groups to prevent unwanted reactions during multi-step processes.
The molecular structure of JNJ-42314415 can be represented by its chemical formula and structural diagram. The compound features a complex arrangement with specific functional groups that contribute to its pharmacological activity.
This structure allows for interactions with phosphodiesterase 10A, leading to its inhibitory effects.
JNJ-42314415 primarily acts through inhibition of phosphodiesterase 10A. This inhibition results in increased levels of cyclic nucleotides within cells, which can enhance signaling pathways associated with neurotransmitter release and neuronal plasticity.
The compound's efficacy as an inhibitor can be measured through various biochemical assays, including enzyme activity assays that quantify the rate of cyclic nucleotide degradation in the presence of the inhibitor.
JNJ-42314415 exerts its pharmacological effects by selectively inhibiting phosphodiesterase 10A. This leads to an increase in intracellular levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are crucial for various signaling pathways involved in cognition and mood regulation.
Studies have shown that inhibition of phosphodiesterase 10A by JNJ-42314415 leads to enhanced dopaminergic signaling, which is particularly relevant for its potential use in treating psychotic disorders such as schizophrenia .
JNJ-42314415 is primarily investigated for its potential applications in treating neuropsychiatric disorders, particularly schizophrenia. Its ability to modulate dopaminergic signaling makes it a candidate for improving cognitive deficits associated with this condition. Additionally, ongoing research explores its effects on other neurological conditions where phosphodiesterase modulation may offer therapeutic benefits.
JNJ-42314415 (C₁₉H₂₃N₅O₂; MW: 353.42 g/mol; CAS: 1334165-90-0) is a centrally active, potent, and selective phosphodiesterase 10A (PDE10A) inhibitor. It exhibits high binding affinity for human recombinant PDE10A, with a Ki of 35 nM, and 64 nM for rat PDE10A (rPDE10A). Selectivity profiling demonstrates >100-fold specificity over other PDE families (PDE1-PDE9, PDE11), positioning it as a highly targeted neurological therapeutic agent [1] [2].
PDE10A hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), secondary messengers critical for striatal neurotransmission. By elevating cAMP/cGMP in medium spiny neurons, JNJ-42314415 modulates dopamine D₁ receptor (direct pathway) and D₂ receptor (indirect pathway) signaling. This dual-pathway engagement enables unique behavioral effects: it suppresses stimulant-induced hyperactivity (e.g., d-amphetamine, phencyclidine) while counteracting catalepsy induced by dopamine depletion or receptor blockade [5] [6].
Table 1: Biochemical Profiling of JNJ-42314415
Parameter | Value | Assay System |
---|---|---|
Ki (human PDE10A) | 35 nM | Recombinant enzyme inhibition |
Ki (rat PDE10A) | 64 nM | Recombinant enzyme inhibition |
IC₅₀ (rat PDE10A2) | 190 nM | Sf21 cells, [³H]cAMP substrate [1] |
Selectivity ratio | >100-fold | Across PDE families (PDE1-PDE9, PDE11) |
Preclinically, JNJ-42314415 demonstrates antipsychotic-like properties by blocking conditioned avoidance and behaviors induced by non-dopaminergic stimulants (phencyclidine, scopolamine) more effectively than D₂ antagonists. Critically, it shows reduced catalepsy versus classical antipsychotics, suggesting a superior neurological side effect profile [2] [6].
PDE10A emerged as a therapeutic target in the early 2000s following its identification as a striatum-enriched regulator of cAMP/cGMP. Its role in integrating dopamine and glutamate signaling in basal ganglia circuits implicated it in schizophrenia, Huntington’s disease, and Parkinson’s disease [5]. Johnson & Johnson’s Janssen Pharmaceuticals pioneered PDE10A inhibitor development, leveraging legacy expertise in neuropharmacology from Dr. Paul Janssen’s foundational work on neuropsychiatric therapeutics [3].
JNJ-42314415 was optimized during systematic structure-activity relationship (SAR) studies of imidazopyrazine derivatives. Key structural features enabling blood-brain barrier penetration and PDE10A selectivity include:
This development occurred amid industry-wide efforts targeting PDEs for CNS disorders. Unlike PDE4 inhibitors (e.g., roflumilast for COPD), which face tolerability challenges, PDE10A inhibitors exploit CNS-specific expression to minimize peripheral side effects [5]. JNJ-42314415 represents an evolution from early candidates like TP-10 and MP-10, with improved potency and brain penetration [6].
Schizophrenia affects ~24 million people globally, with current antipsychotics failing 30–40% of patients (treatment-resistant schizophrenia). D₂ antagonists (e.g., haloperidol) ameliorate positive symptoms (hallucinations, delusions) but frequently cause motor side effects (extrapyramidal symptoms, tardive dyskinesia) and metabolic disturbances [5] [6].
JNJ-42314415 addresses three critical gaps:
Table 2: Behavioral Pharmacology of JNJ-42314415 in Disease Models
Model/Challenge | Effect of JNJ-42314415 | Therapeutic Implication |
---|---|---|
Apomorphine-induced climbing | Inhibition (ED₅₀: 1.1 mg/kg) | Anti-psychotic (positive symptoms) |
d-Amphetamine hyperlocomotion | Reversal (mouse) | Anti-psychotic activity |
SCH-23390-induced catalepsy | Dose-dependent reversal | Pro-motor (counteracts D₁ blockade) |
RO-4-1284 dopamine depletion | Reversal of hypolocomotion/catalepsy | Symptomatic motor benefit |
Scopolamine deficit | Cognitive improvement | Potential cognitive enhancement |
The compound’s progression reflects a targeted approach to schizophrenia’s complex neurobiology, moving beyond dopamine-centric strategies toward integrated signal modulation [5] [6].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0